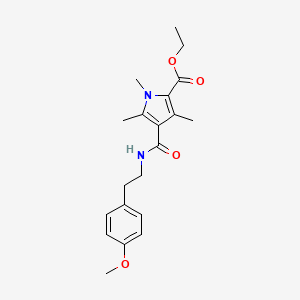

ethyl 4-((4-methoxyphenethyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Description

Ethyl 4-((4-methoxyphenethyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is a pyrrole-based carboxylate ester featuring a carbamoyl-linked 4-methoxyphenethyl group and three methyl substituents on the pyrrole ring. The 4-methoxyphenethyl moiety may enhance lipophilicity and influence pharmacokinetics, while the trimethylpyrrole core likely contributes to steric and electronic stability .

Properties

IUPAC Name |

ethyl 4-[2-(4-methoxyphenyl)ethylcarbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-6-26-20(24)18-13(2)17(14(3)22(18)4)19(23)21-12-11-15-7-9-16(25-5)10-8-15/h7-10H,6,11-12H2,1-5H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHOMOSNITXTSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NCCC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((4-methoxyphenethyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-methoxyphenethyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-((4-methoxyphenethyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-((4-methoxyphenethyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrrole carboxylates:

Key Observations:

Substituent Effects: The 4-methoxyphenethyl group in the target compound is bulkier and more lipophilic than halogenated (e.g., 3-fluoro-2-iodo in 215) or heteroaromatic (e.g., thiazole in ) substituents. This may improve blood-brain barrier penetration compared to analogs with polar groups .

Synthesis Efficiency :

- Yields for analogs range from 21% to 23%, suggesting that steric hindrance from bulky substituents (e.g., methoxyphenethyl) might further reduce yields for the target compound .

Physicochemical Properties: The trimethylpyrrole core in the target compound likely increases steric shielding, reducing susceptibility to metabolic oxidation compared to mono- or dimethyl analogs (e.g., ) . Methoxy groups (target) vs. halogens (215): Methoxy enhances solubility in organic solvents, while halogens may improve halogen bonding in target interactions .

Biological Activity :

- Thiazole-containing analogs () have been linked to local anesthetic activity, suggesting the target compound’s carbamoyl group could be optimized for similar applications .

Biological Activity

Ethyl 4-((4-methoxyphenethyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with a carbamoyl group and an ethyl ester. The presence of the methoxyphenethyl moiety contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, compounds similar to this compound have shown significant activity against drug-resistant strains of tuberculosis. A related pyrrole-2-carboxamide demonstrated a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL against Mycobacterium tuberculosis, indicating strong antibacterial properties .

Cytotoxicity and Safety Profile

In terms of cytotoxicity, many pyrrole derivatives exhibit low toxicity profiles. The aforementioned study noted that the IC50 values for cytotoxic effects were greater than 64 μg/mL for several compounds, suggesting a favorable safety margin . This is crucial for the development of therapeutic agents aimed at treating infectious diseases.

The mechanism by which this compound exerts its effects may involve inhibition of specific bacterial enzymes or pathways critical for survival. Notably, studies indicate that such compounds can target the mycolic acid biosynthesis pathway in Mycobacterium species by inhibiting the MmpL3 transporter . This mechanism is particularly relevant given the rising incidence of drug-resistant tuberculosis.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.